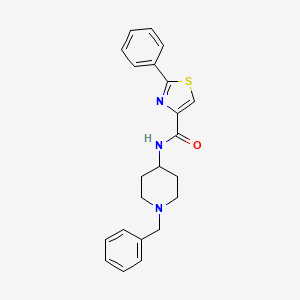
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique chemical structure and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to DNA damage and cell death. Compound 1 has also been shown to inhibit the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, this compound 1 has been shown to inhibit the growth of blood vessels, which can lead to a reduction in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. It has been shown to have anticancer activity against different cancer cell lines, making it a potential candidate for further study. However, there are also limitations to using 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, its efficacy and toxicity in vivo have not been fully studied.
Direcciones Futuras
There are several future directions for the study of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1. One direction is to further investigate its mechanism of action, which can provide insight into its potential use as a therapeutic agent. Another direction is to study its efficacy and toxicity in vivo, which can provide information on its potential use in clinical trials. Additionally, this compound 1 can be modified to improve its efficacy and reduce its toxicity. Overall, this compound 1 has shown potential in various scientific research applications and warrants further study.
Métodos De Síntesis
Compound 1 has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used successfully to synthesize 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been studied for its potential use as an anti-angiogenic agent, as it has been shown to inhibit the growth of blood vessels.
Propiedades
IUPAC Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-13(8-11-4-1-2-6-14(11)20-16)17(24)22-18-21-15(10-25-18)12-5-3-7-19-9-12/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUCBDNHBMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)


![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
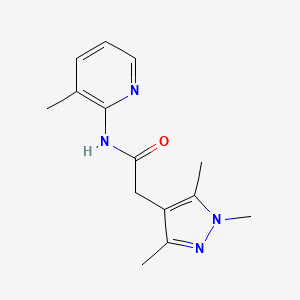
![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
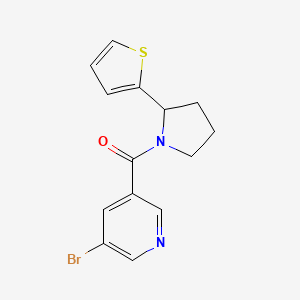
![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
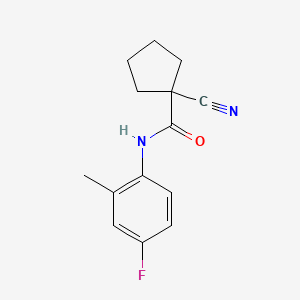
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)
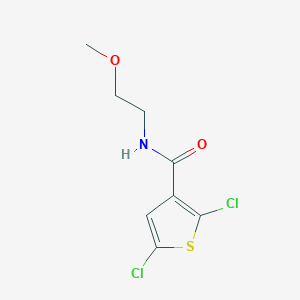
![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
